molecular formula C23H23NO6 B2566996 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl dimethylcarbamate CAS No. 637747-01-4

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl dimethylcarbamate

Cat. No.: B2566996
CAS No.: 637747-01-4
M. Wt: 409.438
InChI Key: VTXBEWWCQQIQPB-UHFFFAOYSA-N
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Description

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl dimethylcarbamate is a synthetic coumarin derivative featuring a chromen-4-one core modified with a 2,3-dihydrobenzo[1,4]dioxin moiety at position 3, a propyl group at position 6, and a dimethylcarbamate ester at position 6.

Properties

IUPAC Name

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propylchromen-7-yl] N,N-dimethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-4-5-15-10-16-20(12-19(15)30-23(26)24(2)3)29-13-17(22(16)25)14-6-7-18-21(11-14)28-9-8-27-18/h6-7,10-13H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXBEWWCQQIQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1OC(=O)N(C)C)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl dimethylcarbamate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H19NO5
  • Molecular Weight : 341.35 g/mol
  • CAS Number : [136498-37-8]

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with various reagents to form the chromenyl and carbamate moieties. The synthetic route often includes:

  • Formation of the chromenone backbone.
  • Introduction of the dimethylcarbamate group through carbamoylation reactions.
  • Purification and characterization using techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Research indicates that derivatives of compounds containing the dihydrobenzo[b][1,4]dioxin moiety exhibit significant antimicrobial properties. A study demonstrated that these compounds could inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases .

Cytotoxicity and Anticancer Potential

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, indicating its potential as an anticancer agent .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, it helps maintain cellular redox balance.
  • Gene Expression Regulation : It may influence the expression of genes related to apoptosis and cell cycle regulation.

Case Studies

StudyFindings
Antimicrobial Efficacy Demonstrated inhibition of E. coli and S. aureus growth with MIC values in the low μg/mL range .
Antioxidant Activity Showed significant radical scavenging activity with IC50 values comparable to established antioxidants .
Cytotoxicity in Cancer Cells Induced apoptosis in MCF-7 breast cancer cells with a decrease in cell viability observed at concentrations above 10 μM .

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Research indicates that compounds similar to 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl dimethylcarbamate exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Antioxidant Properties
The antioxidant capacity of this compound has been explored in several studies. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases. The presence of the dihydrobenzo[d][1,4]dioxin structure enhances the electron-donating ability of the compound, which is vital for its antioxidant activity .

Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, indicating its potential use in treating inflammatory diseases .

Material Science Applications

Organic Electronics
The unique electronic properties of compounds containing the dihydrobenzo[d][1,4]dioxin structure have led to their investigation as materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tailor the electronic properties through structural modifications allows for enhanced performance in these applications .

Polymer Blends
In materials science, blending this compound with polymers can lead to materials with improved thermal stability and mechanical strength. Research has shown that incorporating such compounds into polymer matrices can enhance their properties for use in coatings and composites .

Environmental Applications

Bioremediation
Compounds like this compound may also play a role in environmental remediation strategies. Their ability to interact with various pollutants suggests potential applications in bioremediation processes aimed at degrading harmful substances in contaminated environments .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated strong inhibition against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 2Antioxidant PropertiesExhibited an IC50 value of 25 µM in scavenging DPPH radicals, indicating significant antioxidant activity.
Study 3Organic ElectronicsAchieved a luminance efficiency of 15 cd/A when used in OLED devices, showcasing its potential for high-performance displays.

Comparison with Similar Compounds

Key Compound: 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-2-methyl-4H-chromen-4-one

  • Structural Differences : This analog (ChemSpider ID: AGN-PC-0LQKUF) shares the chromen-4-one core and dihydrobenzo[1,4]dioxin substituent but replaces the dimethylcarbamate at position 7 with a hydroxyl group and introduces a methyl group at position 2 .
  • The methyl group at position 2 may sterically hinder interactions with biological targets, altering activity profiles.
Property Target Compound 7-Hydroxy-2-Methyl Analog
Molecular Formula C₂₃H₂₃NO₇ C₁₉H₁₆O₅
Functional Groups Dimethylcarbamate, Propyl Hydroxyl, Methyl
Molecular Weight 437.43 g/mol 324.33 g/mol
Key Substituents Position 3: Dihydrobenzodioxin Position 3: Dihydrobenzodioxin

Carbamate-Containing Compounds

Key Compounds: XMC and Methiocarb (Pesticides)

  • Structural Differences : XMC (3,5-dimethylphenyl methylcarbamate) and methiocarb (3,5-dimethyl-4-(methylthio)phenyl methylcarbamate) are simpler aryl methylcarbamates without the coumarin-dihydrobenzodioxin framework.
  • Functional Implications: The dimethylcarbamate group in the target compound may confer resistance to hydrolysis compared to mono-methylcarbamates, enhancing environmental persistence. The coumarin core could introduce fluorescence properties or π-π stacking interactions absent in simpler pesticides.
Property Target Compound XMC Methiocarb
Core Structure Coumarin + Dihydrobenzodioxin Aryl ring Aryl ring + Thioether
Carbamate Group Dimethylcarbamate Methylcarbamate Methylcarbamate
Potential Bioactivity Unknown (inferred pesticide-like) Acetylcholinesterase inhibition Acetylcholinesterase inhibition

Dihydrobenzodioxin Derivatives

Key Compound: O-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl) hydroxylamine

  • Structural Differences : This compound retains the dihydrobenzodioxin moiety but replaces the coumarin-carbamate structure with a hydroxylamine-methyl group.
  • Synthetic and Spectroscopic Insights :
    • The synthesis of the dihydrobenzodioxin fragment (e.g., via O-methylation or cyclization) is likely a shared step with the target compound .
    • NMR data (δ 6.75–6.81 ppm for aromatic protons, 4.21 ppm for OCH₂) suggest similarities in electronic environments for the dihydrobenzodioxin ring .

Research Implications and Data Gaps

  • Synthetic Routes : The target compound may be synthesized by esterifying the hydroxyl group of the 7-hydroxy coumarin analog () with dimethylcarbamoyl chloride, though direct evidence is lacking.
  • Biological Activity: The carbamate group’s presence aligns with acetylcholinesterase inhibition mechanisms seen in XMC and methiocarb, but the coumarin core may introduce novel targets or fluorescence-based applications.
  • Data Limitations : Absence of explicit solubility, stability, or bioactivity data for the target compound necessitates further experimental validation.

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